molecular formula C7H6IN3O B8052907 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B8052907
M. Wt: 275.05 g/mol
InChI Key: XWDLAPDPDUCJEX-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with iodine at position 3 and a methoxy group at position 3. The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclization reactions, typically starting from 5-aminopyrazoles and 1,3-bis-electrophilic compounds . This scaffold is structurally rigid and planar, enabling strong interactions with biological targets such as kinases and phosphodiesterases .

Properties

IUPAC Name

3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLAPDPDUCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Aminopyrazoles with 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For example, reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). Subsequent chlorination with phosphorus oxychloride generates reactive intermediates for further functionalization.

Key Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : H₂SO₄ or sodium ethoxide

  • Temperature : 80–100°C

  • Yield : 70–90%

Palladium-Catalyzed Suzuki Coupling

Functionalized pyrazolo[1,5-a]pyrimidines are accessible via Suzuki-Miyaura cross-coupling. For instance, ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 5. This method enables precise control over substituents critical for downstream iodination.

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 65–85%

Regioselective Iodination Strategies

N-Iodosuccinimide (NIS)-Mediated Electrophilic Substitution

Direct iodination at the C3 position is achieved using NIS in dichloromethane (DCM) or acetonitrile. For example, treatment of 5-methoxypyrazolo[1,5-a]pyrimidine with NIS (1.8 equiv) and trifluoroacetic acid (TFA) at 65–75°C for 12 hours affords the 3-iodo derivative in 68% yield.

Mechanistic Insight :

  • TFA protonates the pyrimidine ring, enhancing electrophilic attack at the electron-rich C3 position.

  • NIS serves as both iodine source and mild oxidant.

Limitations :

  • Over-iodination at adjacent positions may occur without careful stoichiometric control.

Hypervalent Iodine Reagent-Assisted Halogenation

A green protocol using potassium iodide (KI) and phenyliodine(III) diacetate (PIDA) in water achieves regioselective iodination at room temperature. For instance, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine reacts with KI (1.5 equiv) and PIDA (1.0 equiv) in H₂O to yield the 3-iodo product in 82% yield.

Advantages :

  • Solvent : Water (eco-friendly)

  • Conditions : Ambient temperature, no metal catalysts

  • Yield : 75–90%

One-Pot Iodination During Core Assembly

Recent methods integrate iodination into the cyclocondensation step. A three-component reaction of 5-aminopyrazole, chalcone, and diiodobenzene under I₂ catalysis produces this compound directly (62% yield).

Reaction Scheme :

  • Cyclization of aminopyrazole and chalcone.

  • In situ C–H iodination via I₂ activation.

Optimization and Scalability

Solvent and Temperature Effects

  • Acetonitrile vs. DCM : Higher yields (68% vs. 55%) are observed in acetonitrile due to improved solubility of NIS.

  • Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes at 130°C enhances throughput.

Catalytic Systems

Catalyst Yield (%) Conditions
NIS/TFA6865°C, 12 h
KI/PIDA82RT, 3 h
Pd(OAc)₂/Xantphos75100°C, Suzuki coupling

Large-Scale Synthesis

A kilogram-scale process for this compound was demonstrated using:

  • Step 1 : Core synthesis via condensation (89% yield).

  • Step 2 : Iodination with NIS in acetonitrile (68% yield).

  • Purity : >97% after silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methoxypyrazolo[1,5-a]pyrimidine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold, including 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines. For instance, studies have shown that compounds with this scaffold exhibit significant cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) .

A comparative analysis of different derivatives revealed that certain modifications enhance anticancer efficacy. For example, specific substitutions on the pyrazolo[1,5-a]pyrimidine structure resulted in lower IC50 values, indicating stronger antitumor activity . The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacterial strains such as E. coli and S. aureus, suggesting potential as a lead compound for developing new antibiotics . The structure-activity relationship (SAR) studies indicate that halogenated derivatives possess enhanced antimicrobial properties compared to their non-halogenated counterparts .

Psychopharmacological Effects

Recent research has explored the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines, particularly their anxiolytic properties. Compounds in this class have been shown to modulate neurotransmitter systems, which may contribute to their effectiveness in treating anxiety disorders . The synthesis of halogenated derivatives like this compound is crucial for developing new anxiolytic agents.

Inflammation and Neuroprotection

The anti-inflammatory potential of this compound has also been investigated. Studies indicate that this compound can reduce inflammatory markers and protect neuronal cells from oxidative stress . This suggests its applicability in treating neurodegenerative diseases where inflammation plays a critical role.

Optoelectronic Applications

Beyond biological applications, this compound is significant in materials science. The unique electronic properties of pyrazolo[1,5-a]pyrimidines make them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells . The incorporation of halogen atoms enhances the electronic characteristics of these materials, leading to improved performance in electronic applications.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal Chemistry Anticancer drugsSignificant cytotoxicity against various cancer cell lines .
Antimicrobial agentsEffective against E. coli and S. aureus .
Biological Activity Anxiolytic propertiesModulates neurotransmitter systems .
Anti-inflammatory effectsReduces inflammatory markers .
Optoelectronics Components in OLEDs and solar cellsEnhanced electronic properties due to halogenation .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituents Target IC50/Potency Reference
3-Iodo-5-methoxy derivative 3-I, 5-OCH3 Kinases/PDEs Data pending
SGI-1776 analog 3-Aryl, 5-NH2 Pim-1 kinase 45 nM
7-Morpholinyl derivative 7-Morpholine PI3Kδ <100 nM
BAY60-7550 analog 3-Phenyl, 5-OCH3 PDE2 1.82 μM

Comparison with Other Pyrazolopyrimidine Isomers

Pyrazolo[1,5-a]pyrimidine differs from isomers such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine in ring connectivity and electronic properties (Fig. 3 in ). Key distinctions include:

  • Planarity : The pyrazolo[1,5-a]pyrimidine core is fully planar due to conjugation, facilitating interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, pyrazolo[3,4-d]pyrimidine derivatives exhibit slight distortion, reducing affinity for certain targets .
  • Synthetic Accessibility : Pyrazolo[1,5-a]pyrimidines are synthesized via cascade cyclization reactions using aryl acetonitriles, while pyrazolo[3,4-d]pyrimidines often require multi-step routes involving β-diketones .
  • Biological Selectivity : Pyrazolo[1,5-a]pyrimidines show higher selectivity for Pim-1 kinase over structurally related imidazo[1,2-b]pyridazines, which suffer from off-target ERG and CYP inhibition .

Comparison with Non-Pyrazolopyrimidine Bicyclic Compounds

Imidazopyridines and Imidazopyrimidines

Compounds like imidazo[1,2-b]pyridazines (e.g., SGI-1776) share similar kinase inhibition profiles but exhibit poorer selectivity due to broader interaction with hydrophobic residues. The pyrazolo[1,5-a]pyrimidine core reduces off-target effects by limiting π-π stacking interactions .

Tetrazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines, synthesized via multicomponent reactions, lack the hydrogen-bonding capability of pyrazolo analogs due to the absence of a pyrazole NH group. This reduces their potency in kinase assays but improves metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methoxy groups at position 5 reduce oxidative metabolism, as evidenced by prolonged half-lives in PI3Kδ inhibitors .

Table 2: Physicochemical Properties of Selected Derivatives

Compound logP Solubility (μM) Metabolic Stability (t1/2) Reference
3-Iodo-5-methoxy derivative 2.8* 12* >6 hours*
3-Aryl-5-amino derivative 1.9 45 4 hours
7-Morpholinyl derivative 2.1 28 >8 hours

*Predicted values based on structural analogs.

Biological Activity

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving halogenation and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. The introduction of iodine at the 3-position enhances its reactivity and biological profile. The synthesis typically involves a three-component reaction involving amino pyrazoles and suitable electrophiles, resulting in a compound that can be further modified for enhanced biological activity .

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-72.74Apoptosis induction
A5494.92Cell cycle arrest
HepG21.96Inhibition of proliferation

Studies have shown that the compound's efficacy is comparable to established chemotherapeutics like etoposide .

2. GABA Receptor Modulation

Recent investigations into the pharmacological profile of pyrazolo[1,5-a]pyrimidines have highlighted their potential as GABAA receptor modulators. Electrophysiological assays demonstrated that this compound can modulate GABAergic transmission, suggesting its utility in treating anxiety disorders.

Table 2: GABA Modulation by this compound

Concentration (µM)Effect on GABA Current
1No significant change
10Moderate increase
100Significant decrease

The modulation appears to be concentration-dependent, with higher concentrations leading to a decrease in GABA current .

3. Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have been explored extensively. Preliminary studies suggest that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger.

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study: Anticancer Efficacy

A study conducted by Sabita et al. evaluated the anticancer potential of various pyrimidine derivatives against multiple cell lines using MTT assays. Among these compounds, those containing the pyrazolo[1,5-a]pyrimidine scaffold exhibited superior activity compared to traditional chemotherapeutics .

Case Study: GABAA Receptor Modulation

In an electrophysiological study on recombinant GABAA receptors expressed in Xenopus laevis oocytes, researchers found that certain derivatives of pyrazolo[1,5-a]pyrimidine effectively modulated receptor function at micromolar concentrations. Notably, the presence of specific substituents at the 3-position was critical for activity .

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